REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([SH:7])=[N:5][N:6]=1.Cl.[N:9]1([CH:15](N2CCCCC2)[CH2:16]Cl)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[K+]>CO>[NH2:1][C:2]1[S:3][C:4]([S:7][CH2:16][CH2:15][N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[N:5][N:6]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=NN1)S
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Name
|
dipiperidinoethylchloridehydrochloride
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCCCC1)C(CCl)N1CCCCC1
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Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under a vacuum
|
Type
|
ADDITION
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Details
|
The residue, with water added
|
Type
|
EXTRACTION
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Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from n-hexane/ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=NN1)SCCN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |